molecular formula C13H7ClF2O2 B6364822 2-Chloro-5-(2,4-difluorophenyl)benzoic acid CAS No. 1184389-55-6

2-Chloro-5-(2,4-difluorophenyl)benzoic acid

Cat. No.: B6364822
CAS No.: 1184389-55-6
M. Wt: 268.64 g/mol
InChI Key: GBTNRLGGGSEICL-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,4-difluorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7ClF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,4-difluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,4-difluorophenyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can yield quinones and hydroquinones, respectively .

Scientific Research Applications

2-Chloro-5-(2,4-difluorophenyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,4-difluorophenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2,4-difluorophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-chloro-5-(2,4-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-11-4-1-7(5-10(11)13(17)18)9-3-2-8(15)6-12(9)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTNRLGGGSEICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681224
Record name 4-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184389-55-6
Record name 4-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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